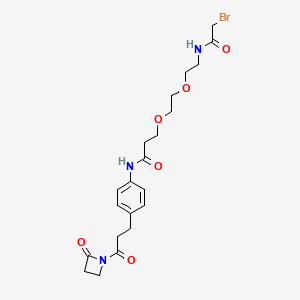
Bromoacetamido-PEG2-AZD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetamido-PEG2-AZD is a heterobifunctional polyethylene glycol (PEG) linker containing a bromoacetamido group and an azide group. This compound is widely used in the field of bioconjugation and drug delivery due to its ability to increase solubility in aqueous media and facilitate nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetamido-PEG2-AZD is synthesized through a series of chemical reactions involving the introduction of bromoacetamido and azide functional groups onto a PEG scaffold. The synthesis typically involves the following steps:
PEGylation: The PEG chain is first activated with a suitable reagent to introduce reactive functional groups.
Bromoacetamido Introduction: The activated PEG is then reacted with bromoacetamide to introduce the bromoacetamido group.
Azide Introduction: Finally, the PEG-bromoacetamido intermediate is reacted with sodium azide to introduce the azide group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are activated and reacted with bromoacetamide.
Azide Functionalization: The PEG-bromoacetamido intermediate is then reacted with sodium azide under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Bromoacetamido-PEG2-AZD undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetamido group is a good leaving group, making it highly reactive in nucleophilic substitution reactions.
Click Chemistry: The azide group can participate in click chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and hydroxyl groups can react with the bromoacetamido group under mild conditions.
Click Chemistry: Copper(I) catalysts are often used to facilitate the reaction between the azide group and alkynes
Major Products
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups introduced via nucleophilic substitution.
Click Chemistry: The major products are PEG derivatives with triazole linkages formed through click chemistry
Scientific Research Applications
Bromoacetamido-PEG2-AZD has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules, enhancing their solubility and stability.
Medicine: Used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Employed in the production of PEGylated compounds for various industrial applications
Mechanism of Action
Bromoacetamido-PEG2-AZD exerts its effects through the following mechanisms:
Nucleophilic Substitution:
Click Chemistry: The azide group participates in click chemistry reactions, forming stable triazole linkages that enhance the stability and solubility of the resulting compounds
Comparison with Similar Compounds
Bromoacetamido-PEG2-AZD is unique due to its combination of bromoacetamido and azide functional groups. Similar compounds include:
Bromoacetamido-PEG-Acid: Contains a bromoacetamido group and a carboxylic acid group.
Bromoacetamido-PEG-NHS Ester: Contains a bromoacetamido group and an N-hydroxysuccinimide ester group.
Bromoacetamido-PEG-DBCO: Contains a bromoacetamido group and a dibenzocyclooctyne group
These compounds share similar reactivity but differ in their functional groups, making this compound particularly versatile for bioconjugation and drug delivery applications.
Properties
Molecular Formula |
C21H28BrN3O6 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]-N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]propanamide |
InChI |
InChI=1S/C21H28BrN3O6/c22-15-19(27)23-9-12-31-14-13-30-11-8-18(26)24-17-4-1-16(2-5-17)3-6-20(28)25-10-7-21(25)29/h1-2,4-5H,3,6-15H2,(H,23,27)(H,24,26) |
InChI Key |
CEVYVVMFFXELBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















